molecular formula C10H9BrN2S B13278929 N-[(5-bromothiophen-2-yl)methyl]pyridin-3-amine

N-[(5-bromothiophen-2-yl)methyl]pyridin-3-amine

Cat. No.: B13278929
M. Wt: 269.16 g/mol
InChI Key: NTMCLCWMAWEZAT-UHFFFAOYSA-N
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Description

N-[(5-Bromothiophen-2-yl)methyl]pyridin-3-amine is a heterocyclic compound featuring a pyridine ring linked via a methylene group to a 5-bromothiophene moiety. This structure combines electron-deficient pyridine and electron-rich thiophene, making it a candidate for diverse applications, including medicinal chemistry and materials science. It is listed as discontinued in commercial catalogs , suggesting challenges in synthesis or stability.

Properties

Molecular Formula

C10H9BrN2S

Molecular Weight

269.16 g/mol

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]pyridin-3-amine

InChI

InChI=1S/C10H9BrN2S/c11-10-4-3-9(14-10)7-13-8-2-1-5-12-6-8/h1-6,13H,7H2

InChI Key

NTMCLCWMAWEZAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NCC2=CC=C(S2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromothiophen-2-yl)methyl]pyridin-3-amine typically involves the reaction of 5-bromothiophene-2-carbaldehyde with pyridin-3-amine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromothiophen-2-yl)methyl]pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(5-bromothiophen-2-yl)methyl]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

5-Bromo-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine
  • Structure : Pyridin-2-amine substituted with a bromine and a trifluoromethylphenylmethyl group.
  • Key Differences : The pyridine nitrogen is at position 2 instead of 3, and the substituent is a trifluoromethylphenyl group rather than bromothiophene.
  • Relevance : The trifluoromethyl group enhances lipophilicity and metabolic stability, which could inform design strategies for the target compound .
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • Structure : Pyridine-carboxamide fused with a brominated aromatic ring.
  • Key Differences : Contains an amide bridge instead of a methylene linker, and the bromine is on a phenyl ring rather than thiophene.
  • Conformational Insight : The near-planar conformation (dihedral angle: 8.38°) due to π-conjugation suggests that substituent positioning significantly affects molecular geometry .
5-(4-Bromophenyl)-N-(4-chlorophenyl)-3-nitropyridin-2-amine (3k)
  • Structure : Nitro and bromophenyl groups on a pyridine core.
  • Key Differences : Nitro group at position 3 and halogenated aryl substituents.
  • Biological Activity : Exhibits acetylcholinesterase (AChE) inhibition (IC₅₀ = 2.1 µM), highlighting the impact of electron-withdrawing groups on enzyme binding .

Functional Analogues

UDD (N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine)
  • Structure : Pyridine-piperidine hybrid with trifluoromethyl groups.
  • Activity: Non-azolic CYP51 inhibitor with anti-Trypanosoma cruzi activity comparable to posaconazole .
  • Comparison : The trifluoromethyl groups in UDD enhance target affinity, suggesting that halogen or fluorinated substituents in the target compound could improve bioactivity.
1-(5-Bromo-2-chloropyridin-4-yl)methanamine
  • Structure : Bromo and chloro substituents on a pyridine-methanamine backbone.
  • Relevance : Demonstrates the synthetic feasibility of halogenated pyridine derivatives, though stability issues (e.g., discontinuing commercial availability) may arise with bulky substituents .

Biological Activity

N-[(5-bromothiophen-2-yl)methyl]pyridin-3-amine is a synthetic organic compound notable for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a brominated thiophene ring linked to a pyridine moiety through a methylamine group. Its molecular formula is C10H9BrN2SC_{10}H_{9}BrN_{2}S, with a molecular weight of approximately 283.19 g/mol. The presence of the bromine atom enhances the compound's reactivity and biological interactions due to its size and polarizability compared to other halogens.

Research indicates that this compound interacts with specific biological targets, modulating their activity. The mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in various disease pathways, particularly those related to cancer and inflammation.
  • Receptor Binding : Molecular docking studies suggest that the compound may exhibit high binding affinity to certain receptors, enhancing its therapeutic potential.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have been tested against pathogens such as Staphylococcus aureus and Escherichia coli with promising results, indicating its potential as an antibacterial agent .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by reducing levels of pro-inflammatory cytokines in vitro. This suggests its potential utility in treating inflammatory diseases .

Anticancer Properties

Studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its structural features, which enhance its interaction with cellular targets .

Structure-Activity Relationship (SAR)

The unique combination of the brominated thiophene ring and the methyl-substituted pyridine contributes significantly to the biological activity of this compound. Comparative studies with structurally similar compounds reveal that variations in substitution patterns can lead to significant differences in biological activity.

Compound NameStructural FeaturesBiological ActivityUnique Characteristics
3-Amino-5-bromo-6-methylpyridin-2-olContains a hydroxyl groupAntimicrobial propertiesHydroxyl group enhances solubility
5-Bromo-N-(pyrazin-2-yl)thiophenePyrazine moiety instead of pyridineAnticancer activityPyrazine enhances electron delocalization
4-Methylpyridin-3-amines derivativesVariants with different substitutionsDiverse biological activitiesSubstitution pattern affects reactivity

Case Studies and Research Findings

  • Antibacterial Studies : A series of synthesized derivatives based on N-(5-bromothiophen-2-yl) showed significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, indicating the lead compound's potential for further development into therapeutic agents .
  • Anticancer Research : In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines, suggesting its role as a potential anticancer agent.

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